3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by a cyclohexyl group attached to a propanamide backbone, with a methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide typically involves the reaction of cyclohexylamine with 3-(4-methoxyphenyl)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-cyclohexyl-N-[(4-hydroxyphenyl)methyl]propanamide.
Reduction: Formation of 3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-[(4-hydroxyphenyl)methyl]propanamide
- 3-cyclohexyl-N-[(4-methoxyphenyl)ethyl]propanamide
- 3-cyclohexyl-N-[(4-methoxyphenyl)propyl]propanamide
Uniqueness
3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide is unique due to its specific structural features, such as the presence of both a cyclohexyl group and a methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-cyclohexyl-N-[(4-methoxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMZZZGKTKFHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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